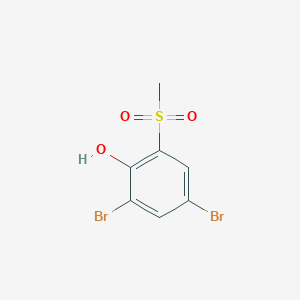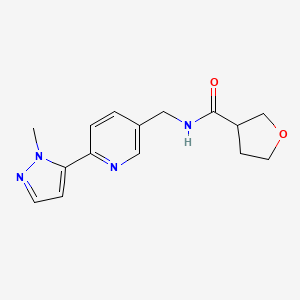![molecular formula C7H6IN3 B2450503 3-碘-1-甲基-1H-吡唑并[4,3-b]吡啶 CAS No. 1354954-40-7](/img/structure/B2450503.png)
3-碘-1-甲基-1H-吡唑并[4,3-b]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of an iodine atom at the third position and a methyl group at the first position of the pyrazolo[4,3-b]pyridine core structure. It is a light-red to brown solid with a molecular weight of 259.05 g/mol .
科学研究应用
3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine has several applications in scientific research:
作用机制
Target of Action
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been associated with a wide range of biological activities .
Mode of Action
It’s worth noting that compounds of the pyrazolo[3,4-b]pyridine family have been found to interact with various biological targets, influencing their function .
Biochemical Pathways
Given the structural similarity to other pyrazolo[3,4-b]pyridines, it’s plausible that it may influence similar pathways .
Result of Action
Compounds of the pyrazolo[3,4-b]pyridine family have been associated with various biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine typically involves the iodination of 1-methyl-1H-pyrazolo[4,3-b]pyridine. One common method includes the reaction of 1-methyl-1H-pyrazolo[4,3-b]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and safety.
化学反应分析
Types of Reactions
3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 3-amino-1-methyl-1H-pyrazolo[4,3-b]pyridine, 3-thio-1-methyl-1H-pyrazolo[4,3-b]pyridine, and 3-alkoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine.
Coupling Products: Products from cross-coupling reactions include various aryl and alkynyl derivatives of 1-methyl-1H-pyrazolo[4,3-b]pyridine.
相似化合物的比较
Similar Compounds
1-methyl-1H-pyrazolo[4,3-b]pyridine: Lacks the iodine substituent and may have different reactivity and biological activity.
3-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine: Similar structure with a bromine atom instead of iodine, which may affect its chemical and biological properties.
Uniqueness
3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The iodine substituent can also facilitate further functionalization through various chemical reactions, making it a versatile intermediate in synthetic chemistry .
属性
IUPAC Name |
3-iodo-1-methylpyrazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-11-5-3-2-4-9-6(5)7(8)10-11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNLWRAKHMLTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)I)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-one](/img/structure/B2450422.png)

![1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one](/img/structure/B2450424.png)


![3-chloro-N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2450429.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2450432.png)

![1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2450434.png)
![1-(2,4-Difluorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2450437.png)
![3-[3-(trifluoromethyl)phenyl]-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2450438.png)



